molecular formula C27H29N5O4 B13657417 Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate

Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13657417
M. Wt: 487.5 g/mol
InChI Key: FRUASAKWCGALLP-HXUWFJFHSA-N
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Description

Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate is a complex organic compound featuring a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the pyrrolidine and carbamate groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable interactions through hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target protein .

Properties

Molecular Formula

C27H29N5O4

Molecular Weight

487.5 g/mol

IUPAC Name

phenyl N-[(3R)-1-[3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C27H29N5O4/c1-17-14-22(31-13-12-20(16-31)29-27(33)36-21-8-6-5-7-9-21)26-28-18(2)25(32(26)30-17)19-10-11-23(34-3)24(15-19)35-4/h5-11,14-15,20H,12-13,16H2,1-4H3,(H,29,33)/t20-/m1/s1

InChI Key

FRUASAKWCGALLP-HXUWFJFHSA-N

Isomeric SMILES

CC1=NN2C(=C(N=C2C(=C1)N3CC[C@H](C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=NN2C(=C(N=C2C(=C1)N3CCC(C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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